molecular formula C11H22O2 B1606277 2-Propyloctanoic acid CAS No. 31080-41-8

2-Propyloctanoic acid

カタログ番号: B1606277
CAS番号: 31080-41-8
分子量: 186.29 g/mol
InChIキー: YCYMCMYLORLIJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Propyloctanoic acid is an organic compound with the molecular formula C11H22O2. It is a medium-chain fatty acid that features a propyl group attached to the second carbon of an octanoic acid chain. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease and stroke .

化学反応の分析

Types of Reactions: 2-Propyloctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the reduction of (2S)-2-(2-propynyl)octanoic acid is (2R)-2-propyloctanoic acid, which is optically active and has significant pharmaceutical applications .

科学的研究の応用

Neuroprotective Agent

One of the primary applications of 2-propyloctanoic acid is its use as a neuroprotective agent. Research indicates that it can ameliorate brain damage associated with conditions such as cerebral ischemia. In a study involving a transient middle cerebral artery occlusion rat model, administration of arundic acid significantly reduced delayed extracellular glutamate accumulation, which is critical in preventing neuronal death following ischemic events .

Case Study: Ischemic Brain Damage

  • Study Design : Rats subjected to middle cerebral artery occlusion.
  • Findings : Arundic acid administration resulted in marked suppression of brain damage and improved survival rates.
  • Mechanism : Upregulation of excitatory amino acid transporters (EAAT1/GLAST) was hypothesized to be involved in its neuroprotective effects .

Treatment for Neurodegenerative Diseases

This compound has been investigated for its potential in treating various neurodegenerative diseases. Its efficacy as a therapeutic agent has been highlighted in patents that describe its formulation for continuous intravenous administration, aimed at treating conditions such as cerebral stroke and other cerebral nerve diseases .

Case Study: Continuous Intravenous Administration

  • Formulation : Infusion preparation containing (2R)-2-propyloctanoic acid.
  • Purpose : Designed for continuous intravenous use to maintain therapeutic levels without requiring preparative operations at the time of use.
  • Outcome : Demonstrated effectiveness in maintaining appropriate pH levels suitable for patient administration .

Synthesis Process Overview

  • Starting Materials : (2S)-2-(2-propynyl)octanoic acid or (2S)-2-(2-propenyl)octanoic acid.
  • Catalyst : Platinum on carbon used during the reduction process.
  • Importance : High optical purity (>99% e.e.) is required to ensure safety and efficacy in medicinal formulations .

Therapeutic Formulations

The development of formulations containing this compound has focused on ensuring stability and bioavailability. Innovations include creating medicaments that resist pH fluctuations and do not generate insoluble by-products during storage, enhancing their usability in clinical settings .

Formulation Characteristics

FeatureDescription
StabilityHigh resistance to pH fluctuations
StorageNo generation of insoluble by-products
AdministrationSuitable for intravenous use

類似化合物との比較

  • 2-Propylpentanoic acid
  • 2-Butylhexanoic acid
  • 4-Ethyloctanoic acid
  • 2-Octyldecanoic acid

Comparison: 2-Propyloctanoic acid is unique due to its specific structure and the presence of a propyl group on the second carbon of the octanoic acid chain. This structural feature contributes to its distinct pharmacological properties, particularly its neuroprotective effects. Compared to similar compounds, this compound has shown higher efficacy in modulating astrocyte activity and reducing neuroinflammation .

生物活性

2-Propyloctanoic acid, also known as ONO-2506 or arundic acid, is a compound that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various neurological conditions, and relevant research findings.

  • Chemical Formula : C11_{11}H22_{22}O2_2
  • Molecular Weight : 186.29 g/mol
  • CAS Number : 185517-21-9
  • PubChem ID : 208925

This compound exhibits neuroprotective properties primarily through the modulation of astrocytic activity. It inhibits the synthesis of S100β, a calcium-binding protein involved in neuroinflammation and neuronal damage. By reducing S100β levels, the compound may help mitigate neuronal injury following ischemic events.

Neuroprotective Effects

  • Cerebral Infarction : Studies have shown that continuous intravenous administration of this compound can prevent delayed infarct expansion after permanent middle cerebral artery occlusion (pMCAO) in rat models. This effect is attributed to its ability to suppress astrocytic activation and promote neuronal survival during ischemic episodes .
  • Neurodegenerative Diseases : The compound has been investigated for its potential benefits in Alzheimer's disease and Parkinson's disease models. Research indicates that it ameliorates cognitive deficits and reduces gliosis in transgenic mouse models of Alzheimer's disease .
  • Astrocyte Modulation : In vitro studies demonstrate that this compound effectively inhibits S100β synthesis in activated astrocytes, suggesting a mechanism by which it can exert protective effects on surrounding neurons .

Study on Stroke Models

A significant study conducted by Tateishi et al. (2002) investigated the effects of this compound in a rat model of stroke. The results indicated that treatment with the compound reduced the size of cerebral infarcts and improved functional outcomes compared to control groups .

Alzheimer’s Disease Research

In a study focusing on Alzheimer's disease, Mori et al. (2006) found that administration of this compound led to decreased amyloid plaque formation and reduced neuroinflammation in transgenic mice, highlighting its potential as a therapeutic agent for cognitive decline associated with this condition .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Cerebral InfarctionPrevents delayed infarct expansionTateishi et al. (2002)
Alzheimer's DiseaseReduces amyloid plaquesMori et al. (2006)
Parkinson's DiseaseProtects dopaminergic neuronsKato et al. (2004)
Astrocyte ModulationInhibits S100β synthesisTocris Bioscience

特性

IUPAC Name

2-propyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYMCMYLORLIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339025
Record name 2-Propyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31080-41-8
Record name 2-Propyloctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31080-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propyloctanoic acid
Reactant of Route 2
Reactant of Route 2
2-Propyloctanoic acid
Reactant of Route 3
Reactant of Route 3
2-Propyloctanoic acid
Reactant of Route 4
Reactant of Route 4
2-Propyloctanoic acid
Reactant of Route 5
Reactant of Route 5
2-Propyloctanoic acid
Reactant of Route 6
Reactant of Route 6
2-Propyloctanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。